

2,4-Difluorobiphenyl CAS number and properties

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Compound of Interest

Compound Name: **2,4-Difluorobiphenyl**

Cat. No.: **B1582794**

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Core Compound Profile: 2,4-Difluorobiphenyl

2,4-Difluorobiphenyl is a fluorinated aromatic compound featuring a biphenyl core structure with two fluorine atoms substituted on one of the phenyl rings.^[1] Its CAS Number is 37847-52-2.^{[2][3][4]} This specific substitution pattern imparts unique electronic properties and steric configurations, making it a valuable intermediate in various advanced applications, from pharmaceuticals to materials science.^{[1][5]} The strategic placement of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules in drug discovery, a common strategy in medicinal chemistry.^{[1][6][7]}

Chemical and Physical Properties

The fundamental properties of **2,4-Difluorobiphenyl** are summarized below. This data is critical for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	37847-52-2	[2][3]
Molecular Formula	C ₁₂ H ₈ F ₂	[3][8]
Molecular Weight	190.19 g/mol	[3][8]
Appearance	White to off-white crystalline solid/powder	[1][3][8]
Melting Point	61-65 °C	[3][8][9]
Boiling Point	~243.7 °C (Predicted)	[8]
Solubility	Sparingly soluble in water; Soluble in acetonitrile (slightly), chloroform (slightly), and toluene.	[1][8]
Purity	Typically >97.0% (GC)	[3]

Synthesis Methodologies: A Scientist's Perspective

The synthesis of **2,4-Difluorobiphenyl** is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[1][10] Alternative methods like the Gomberg-Bachmann reaction have also been reported.[9]

Featured Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, especially for biaryl compounds.[10][11] The choice of a palladium catalyst, a suitable base, and solvent system is critical for reaction efficiency.

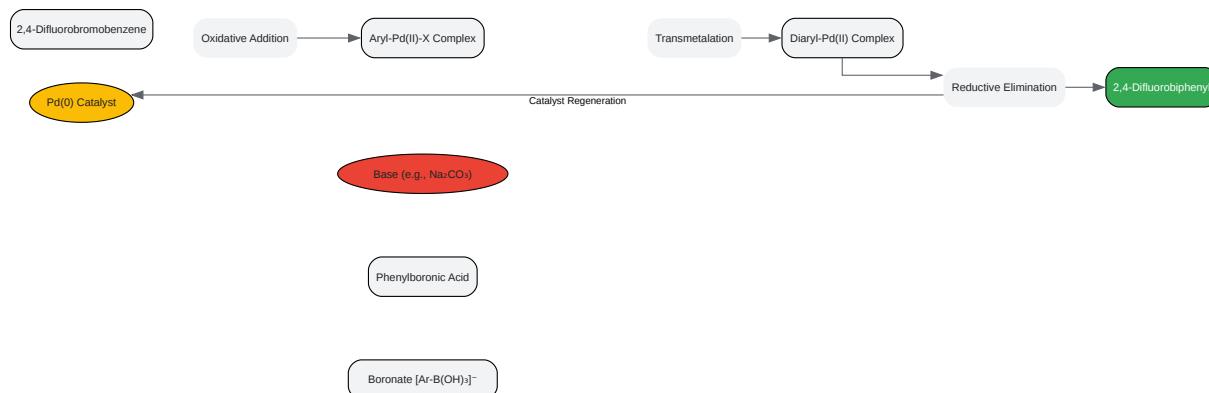
Causality in Experimental Design:

- Catalyst: A palladium complex (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand) is used because it efficiently cycles through the catalytic steps of oxidative addition, transmetalation, and reductive elimination required for the coupling.[10][12]

- **Base:** A base (e.g., Na_2CO_3 , K_2CO_3 , or KF) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[\[12\]](#)
- **Solvent:** A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, ensuring all reactants are available for the reaction.

Step-by-Step Protocol:

- **Reactor Setup:** To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenylboronic acid (1.2 equivalents), 2,4-difluorobromobenzene (1.0 equivalent), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).
- **Solvent and Base Addition:** Add a 2M aqueous solution of sodium carbonate (Na_2CO_3) (2.0 equivalents) and a suitable organic solvent such as toluene. The solvent volume should be sufficient to create a stirrable slurry.
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.
- **Work-up:** After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2,4-Difluorobiphenyl**.



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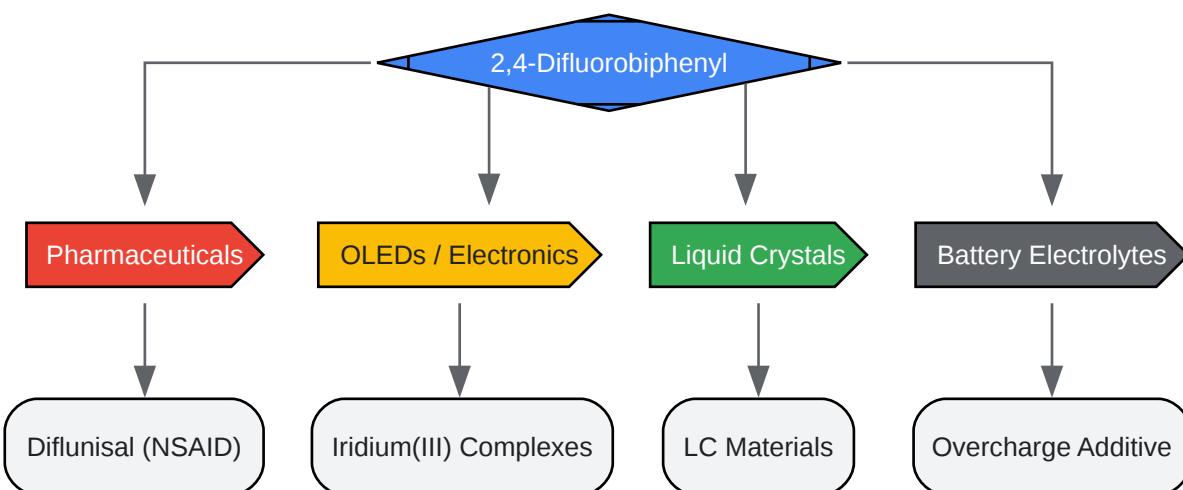
Caption: Workflow for the Suzuki-Miyaura synthesis of **2,4-Difluorobiphenyl**.

Applications in Drug Development and Materials Science

2,4-Difluorobiphenyl is not just a laboratory curiosity; it is a key building block in several high-value applications.

- **Pharmaceuticals:** It is a crucial intermediate in the synthesis of various pharmaceutical compounds. A prominent example is its use in preparing Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). The difluorophenyl moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing metabolic stability or modulating lipophilicity to improve cell membrane permeability.[\[1\]](#)[\[6\]](#)

- Organic Electronics: The compound serves as a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs).^[5] It is used to create sophisticated iridium(III) complexes that function as efficient electroluminescent materials.^{[5][13]} The fluorine substituents enhance the electronic properties and stability of these materials, leading to brighter and more durable displays.^[5]
- Liquid Crystals: Due to its rigid structure and the electronic properties conferred by the fluorine atoms, **2,4-Difluorobiphenyl** is also employed in the development of liquid crystals.^[1]
- Battery Technology: It has been identified as a potential anti-overcharge additive for battery electrolytes, highlighting its utility in energy storage applications.^[8]



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Caption: Key application areas for **2,4-Difluorobiphenyl**.

Safety, Handling, and Regulatory Information

Proper handling of **2,4-Difluorobiphenyl** is essential to ensure laboratory safety and environmental protection. It is intended for professional research and industrial use only.^{[2][4]}

GHS Hazard Information:

- Pictogram: Warning

- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- R36/37/38: Irritating to eyes, respiratory system and skin.[\[8\]](#)
- R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[\[8\]](#)

- Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- S24/25: Avoid contact with skin and eyes.[\[8\]](#)
- S61: Avoid release to the environment.[\[8\]](#)

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[14\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)[\[16\]](#)
- Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly closed container.[\[8\]](#)[\[16\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[14\]](#)
- Disposal: This material and its container must be disposed of as hazardous waste.[\[8\]](#)

Transportation:

- UN Number: 3152[\[2\]](#)[\[3\]](#)
- DOT Name: Polyhalogenated biphenyls, solid[\[2\]](#)[\[3\]](#)

- Hazard Class: 9[3]
- Packing Group: II[3]

Analytical and Spectroscopic Data

Structural confirmation and purity assessment are typically performed using standard analytical techniques. While raw spectra are not provided here, characteristic data can be found in spectral databases.

- NMR Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are used for structural elucidation. The ^{19}F NMR spectrum is also highly informative. Spectral data is available on databases such as the Spectral Database for Organic Compounds (SDBS).[3][17]
- Mass Spectrometry (MS): Provides information on the molecular weight ($\text{m/z} = 190.19$) and fragmentation patterns, confirming the molecular formula.
- Infrared Spectroscopy (IR): Shows characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching.

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